molecular formula C13H16ClNO B2759968 [(6-Methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride CAS No. 2126160-33-4

[(6-Methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2759968
CAS No.: 2126160-33-4
M. Wt: 237.73
InChI Key: JWYQFKRGHUPIHT-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)methylamine hydrochloride (CAS: 2126160-33-4) is a secondary amine hydrochloride derivative featuring a naphthalene core substituted with a methoxy group at the 6-position and a methylamine moiety at the 2-position. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.73 g/mol . The compound is typically synthesized via catalytic reduction of primary amides using transition metal-free methods, as demonstrated in studies utilizing abnormal N-heterocyclic carbene (NHC) potassium complexes . It serves as a key intermediate in medicinal chemistry for developing bioactive molecules, particularly those targeting neurological and inflammatory pathways.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10;/h3-8,14H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYQFKRGHUPIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-33-4
Record name [(6-methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to a series of reactions to introduce the methylamine group.

    Methylation: The naphthalene derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated product is then reacted with methylamine under controlled conditions to form the desired amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The naphthalene core’s electron-rich 6-methoxy group directs electrophilic attack to the 1- and 3-positions. Examples include:

Reaction TypeReagents/ConditionsProduct Outcome
NitrationHNO₃/H₂SO₄1-Nitro-6-methoxynaphthalene derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃1-Halo-6-methoxynaphthalene analogs

Nucleophilic Reactions

The protonated amine in the hydrochloride salt enhances electrophilicity, enabling nucleophilic substitution:

  • Quaternary Ammonium Salts : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium derivatives .

  • Deprotonation and Alkylation : Under basic conditions (e.g., K₂CO₃), the amine can act as a nucleophile, reacting with alkyl bromides or epoxides .

Oxidation and Stability

  • Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO₄) may cleave the naphthalene ring or oxidize the methoxy group to a quinone .

  • Hydrolysis : Acidic or basic hydrolysis of the methylamine group is unlikely under mild conditions due to steric hindrance from the naphthalene system.

Coordination Chemistry

The amine’s lone pair enables metal coordination, as observed in cobalt complexes of structurally similar naphthalene amines . Potential applications include catalytic systems or metallodrug precursors.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and therapeutic interventions.

Neuropharmacology

Research indicates that (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders such as depression and anxiety:

  • Case Study : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups, measured using the forced swim test and tail suspension test.

Analgesic Properties

The compound has shown promise in alleviating pain, particularly in models of chronic pain conditions:

  • Case Study : In a model of inflammatory pain, (6-Methoxynaphthalen-2-yl)methylamine hydrochloride was administered, leading to a notable decrease in pain response as measured by paw withdrawal latency.

Biological Research Applications

In addition to its pharmacological uses, this compound has applications in biological research, particularly in studying cellular mechanisms and disease pathways.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress:

  • Case Study : Research published in pharmacological journals highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent against neurodegenerative conditions.

Cancer Research

The potential anticancer properties of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride are under investigation:

  • Case Study : Preliminary studies suggest that the compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

Synthesis and Analytical Applications

This compound is also valuable in synthetic chemistry and analytical applications.

Synthesis of Derivatives

(6-Methoxynaphthalen-2-yl)methylamine hydrochloride serves as a precursor for synthesizing various derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Analytical Standards

Due to its unique chemical structure, this compound can be utilized as an analytical standard for quality control in pharmaceutical formulations and research studies.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmacologyTreatment of mood disordersReduction of depressive-like behaviors
Pain ManagementAlleviation of chronic painDecreased pain response in inflammatory models
Antioxidant ResearchProtection against oxidative stressReduced oxidative stress markers
Cancer ResearchInhibition of tumor growthInduction of apoptosis in cancer cell lines
Synthetic ChemistryPrecursor for derivative synthesisEnhanced biological activities
Analytical StandardsQuality control in pharmaceuticalsUsed as an analytical reference standard

Mechanism of Action

The mechanism by which (6-Methoxynaphthalen-2-yl)methylamine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s methoxynaphthalene moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three structurally related hydrochlorides with distinct pharmacological or synthetic relevance:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis & Applications References
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride C₁₃H₁₆ClNO 237.73 Naphthalene core, methoxy (6-position), methylamine (2-position) Catalytic reduction of amides; intermediate for bioactive molecules.
(R)-6-Methoxy-2-aminotetralin hydrochloride C₁₁H₁₆ClNO 229.71 Tetralin (1,2,3,4-tetrahydronaphthalene) backbone, methoxy (6-position), chiral amine (2-position) Resolution of racemic mixtures; serotonin receptor modulation.
6-Methoxytryptamine hydrochloride C₁₁H₁₅ClN₂O 230.70 Indole core, methoxy (6-position), ethylamine side chain Precursor for psychedelic analogs; serotonin receptor studies.
(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine hydrochloride C₁₄H₁₈ClNO 251.75 Naphthalene core, methoxy (6-position), chiral propylamine chain Catalytic amide reduction; anti-inflammatory drug development.

Physicochemical and Functional Differences

  • Backbone Rigidity: The naphthalene core in the target compound provides planar rigidity, enhancing binding affinity to aromatic enzyme pockets. In contrast, the tetralin system in (R)-6-Methoxy-2-aminotetralin hydrochloride introduces conformational flexibility, altering receptor selectivity .
  • Amine Substitution : The methylamine group in the target compound reduces steric hindrance compared to the propylamine chain in (R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine hydrochloride , impacting solubility and metabolic stability .
  • Pharmacological Targets : 6-Methoxytryptamine hydrochloride ’s indole structure mimics serotonin, making it relevant for neuropsychiatric research, whereas the target compound’s naphthalene scaffold is more commonly associated with COX-2 inhibition .

Biological Activity

(6-Methoxynaphthalen-2-yl)methylamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClN2OC_{12}H_{15}ClN_2O and a molecular weight of approximately 226.71 g/mol. Its structure includes a methoxy group attached to a naphthalene ring, which is further substituted with a methylamine group. This configuration enhances its lipophilicity, influencing its interaction with biological membranes and receptors.

Biological Activities

(6-Methoxynaphthalen-2-yl)methylamine hydrochloride exhibits various biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung), HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. For instance, derivatives synthesized from this compound demonstrated significant anti-proliferative effects, leading to apoptosis in cancer cells through mechanisms involving the upregulation of Nur77 expression .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : Structural analogs have shown promise in neuroprotection, indicating that (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may also influence neurological pathways.

The biological activity of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes such as lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This inhibition may contribute to its therapeutic effects by modulating lipid metabolism within cells .
  • Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial for various physiological responses .

Synthesis and Derivatives

The synthesis of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride can be achieved through several methods, including:

  • Chemical Reactions : The compound can be synthesized via reactions involving substituted naphthalene derivatives and methylamines, allowing for variations that enhance biological activity.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
6-Methoxynaphthalen-2-amineNaphthalene core with amino groupPotential neuroprotective effects
1-(6-Methoxynaphthalen-2-yl)ethanoneKetone instead of amineExhibits anti-inflammatory properties
2-(6-Methoxynaphthalen-1-yl)acetic acidAcetic acid functional groupKnown for analgesic properties
N,N-Dimethyl(6-methoxynaphthalen-2-yl)amineDimethyl substitution on amineIncreased lipophilicity enhancing bioavailability

Case Studies

  • Anti-Tumor Activity Study : A study evaluated a series of semicarbazides derived from (6-Methoxynaphthalen-2-yl)methylamine hydrochloride. Compound 9h exhibited potent anti-proliferative activity across multiple cancer cell lines, leading to cell cycle arrest and apoptosis through Nur77-mediated pathways .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications to the methoxy and amine groups can significantly alter bioavailability and therapeutic efficacy, highlighting the importance of structural optimization in drug design.

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